molecular formula C12H11NO4 B12112296 3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy- CAS No. 40400-85-9

3-Quinolinecarboxylic acid, 7-ethoxy-4-hydroxy-

Cat. No.: B12112296
CAS No.: 40400-85-9
M. Wt: 233.22 g/mol
InChI Key: RDBMPZCJKYTMER-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylicacid,7-ethoxy-4-hydroxy-(9CI) is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-Quinolinecarboxylicacid,7-ethoxy-4-hydroxy-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Ethoxylation: Introduction of the ethoxy group at the 7th position.

    Hydroxylation: Introduction of the hydroxyl group at the 4th position.

    Carboxylation: Introduction of the carboxylic acid group at the 3rd position.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

3-Quinolinecarboxylicacid,7-ethoxy-4-hydroxy-(9CI) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Quinolinecarboxylicacid,7-ethoxy-4-hydroxy-(9CI) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylicacid,7-ethoxy-4-hydroxy-(9CI) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Quinolinecarboxylicacid,7-ethoxy-4-hydroxy-(9CI) can be compared with other quinoline derivatives, such as:

    7-Chloro-4-hydroxy-3-quinolinecarboxylic acid: Known for its antimicrobial properties.

    4-Hydroxyquinoline-3-carboxylic acid: Studied for its potential anticancer activity.

The uniqueness of 3-Quinolinecarboxylicacid,7-ethoxy-4-hydroxy-(9CI) lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

40400-85-9

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

7-ethoxy-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-2-17-7-3-4-8-10(5-7)13-6-9(11(8)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

RDBMPZCJKYTMER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O

Origin of Product

United States

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